3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine
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Overview
Description
3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine: is a heterocyclic compound that features a pyridazine ring substituted with a nitrophenyl group at the 3-position and a piperazinyl group at the 6-position
Mechanism of Action
Target of Action
Similar compounds have been reported to target tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
Based on the information about similar compounds, it can be inferred that these compounds may interact with their targets (like tubulin) and inhibit their normal function . This interaction can lead to changes in the cell, such as disruption of microtubule dynamics, which can affect cell division and growth.
Biochemical Pathways
Disruption of this process can lead to cell cycle arrest and apoptosis .
Result of Action
Similar compounds have been reported to induce apoptosis in cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of damaged or unwanted cells.
Biochemical Analysis
Biochemical Properties
3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can form complexes with proteins, affecting their structure and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and receptors. By binding to the active sites of enzymes, this compound can inhibit or activate their activity, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and interactions. In in vitro studies, this compound has shown stability under specific conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative phosphorylation, glycolysis, and other metabolic processes. By modulating these pathways, this compound can alter cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and interactions with biomolecules. Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its effects on cellular processes. For example, the accumulation of this compound in the mitochondria can lead to mitochondrial dysfunction and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-nitrophenylhydrazine and 2,3-dichloropyridazine.
Reaction Steps:
Industrial Production Methods: Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidative transformations, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Agriculture: Potential use in the development of agrochemicals.
Comparison with Similar Compounds
3-(4-Nitrophenyl)-6-(morpholin-1-yl)pyridazine: Similar structure but with a morpholine ring instead of piperazine.
3-(4-Nitrophenyl)-6-(piperidin-1-yl)pyridazine: Similar structure but with a piperidine ring instead of piperazine.
Uniqueness:
- The presence of both nitrophenyl and piperazinyl groups in 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine provides a unique combination of electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-nitrophenyl)-6-piperazin-1-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-19(21)12-3-1-11(2-4-12)13-5-6-14(17-16-13)18-9-7-15-8-10-18/h1-6,15H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVCWVWVIFLGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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